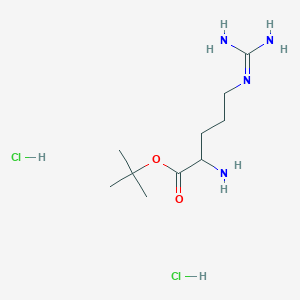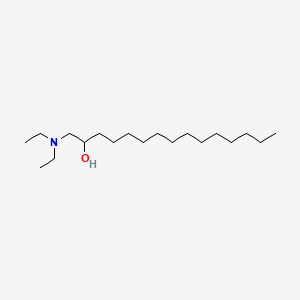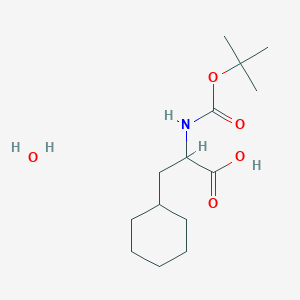
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride is a chemical compound with significant applications in various scientific fields It is a derivative of L-arginine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride typically involves the esterification of L-arginine followed by the introduction of the tert-butyl group. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include tert-butyl chloroformate, which reacts with L-arginine to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group, potentially forming urea derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or guanidine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino or guanidine compounds.
科学的研究の応用
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cardiovascular health due to its relationship with L-arginine.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of L-arginine, it can influence nitric oxide production, which is crucial for vascular function and blood pressure regulation. The compound may also interact with enzymes involved in amino acid metabolism, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- L-Arginine methyl ester dihydrochloride
- Methyl 2-amino-5-guanidinopentanoate dihydrochloride
Uniqueness
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
特性
分子式 |
C10H24Cl2N4O2 |
|---|---|
分子量 |
303.23 g/mol |
IUPAC名 |
tert-butyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
InChI |
InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H |
InChIキー |
QTFOKKSRMYGTQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B15155537.png)
![N-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155543.png)
![1-{2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155545.png)

![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B15155561.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)

![N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155574.png)
![3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155582.png)
![N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B15155586.png)
![3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155590.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B15155592.png)

